1-(3-Fluoronaphthalen-1-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoronaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c1-8(14)12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLWXFHJXSZQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC2=CC=CC=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 1 3 Fluoronaphthalen 1 Yl Ethanone
Reactivity of the Ethanone (B97240) Moiety
The ethanone group, an acetyl group attached to the naphthalene (B1677914) ring, is characterized by its electrophilic carbonyl carbon and the acidic protons on its alpha-carbon. These features are central to its reactivity, enabling nucleophilic additions, alpha-functionalizations, and condensation reactions.
The carbonyl carbon of the ethanone group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles. baranlab.orgnih.gov This reaction, known as nucleophilic addition, involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is typically protonated to yield an alcohol. google.comlibretexts.orglibretexts.org
Common nucleophilic addition reactions applicable to ketones like 1-(3-Fluoronaphthalen-1-yl)ethanone include:
Reduction: Hydride reagents such as sodium borohydride (B1222165) (NaBH₄) can reduce the ketone to a secondary alcohol, 1-(3-Fluoronaphthalen-1-yl)ethanol. These reductions are highly efficient for aldehydes and ketones. libretexts.org
Grignard Reactions: Organometallic reagents like Grignard reagents (R-MgX) add to the carbonyl carbon to form a new carbon-carbon bond. masterorganicchemistry.combaranlab.org Reaction of this compound with a Grignard reagent, followed by an acidic workup, would yield a tertiary alcohol. libretexts.org
Table 1: Predicted Products of Nucleophilic Addition Reactions
| Reactant | Reagent Example | Predicted Product | Reaction Type |
| This compound | NaBH₄, MeOH | 1-(3-Fluoronaphthalen-1-yl)ethanol | Reduction |
| This compound | CH₃MgBr, Et₂O | 2-(3-Fluoronaphthalen-1-yl)propan-2-ol | Grignard Addition |
The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound has acidic protons. These protons can be removed to form an enol or enolate intermediate, which can then react with electrophiles. rsc.org A key reaction of this type is α-halogenation.
Under acidic conditions, the ketone can be converted to its enol form, which then acts as a nucleophile, reacting with halogens like Br₂ or Cl₂ to introduce a halogen atom at the α-position. libretexts.orgrsc.orgwikipedia.org The reaction is acid-catalyzed, and its rate is typically independent of the halogen concentration, as the formation of the enol is the rate-determining step. wikipedia.org For this compound, this would result in the formation of 2-halo-1-(3-fluoronaphthalen-1-yl)ethanone.
These α-halo ketones are versatile synthetic intermediates. For instance, treatment with a non-nucleophilic base like pyridine (B92270) can induce an E2 elimination reaction to form an α,β-unsaturated ketone, a valuable building block in organic synthesis. rsc.orgorganic-chemistry.org
The formation of an enolate anion by treating the ketone with a suitable base is a cornerstone of its reactivity. youtube.comchemicalbook.com Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible formation of the enolate. This enolate is a powerful carbon nucleophile and can participate in various carbon-carbon bond-forming reactions.
Key condensation reactions include:
Aldol (B89426) Condensation: The enolate of this compound can react with an aldehyde or another ketone (including itself) in an aldol addition reaction to form a β-hydroxy ketone. Subsequent dehydration (condensation) can yield an α,β-unsaturated ketone.
Claisen-type Condensation: In a reaction with an ester, the ketone enolate can act as the nucleophile in a Claisen-like condensation. For example, reacting the enolate of this compound with an ester like ethyl benzoate (B1203000) would lead to a β-diketone product.
Reactivity of the Fluoronaphthalene Aromatic System
The fluoronaphthalene core of the molecule is an aromatic system, and its reactivity is primarily governed by electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is controlled by the directing effects of the existing fluoro and acetyl substituents. Furthermore, the carbon-fluorine bond itself can be a site of reactivity under specific conditions.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. baranlab.org The reactivity and orientation of incoming electrophiles are dictated by the substituents already present on the ring.
The acetyl group (-COCH₃) is an electron-withdrawing group and acts as a deactivating, meta-director.
The fluoro group (-F) is also deactivating due to its inductive effect but acts as an ortho, para-director because of its ability to donate lone-pair electrons through resonance.
In this compound, these competing effects determine the position of further substitution. The acetyl group at C1 strongly deactivates the ring and directs incoming electrophiles to positions C5 and C7. The fluorine at C3 directs incoming electrophiles to the C2 and C4 positions. Predicting the exact outcome of reactions like nitration or halogenation without experimental data is complex and would depend on the specific reagents and conditions.
An alternative strategy for functionalization is Directed ortho-Metalation (DoM) . In this reaction, a directing metalation group (DMG) complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The acetyl group can potentially act as a DMG, directing lithiation to the C2 position. The resulting aryllithium species can then be trapped with various electrophiles, offering a highly regioselective method of functionalization.
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant chemical challenge. baranlab.org However, modern organometallic chemistry has developed catalytic systems capable of activating C-F bonds, particularly in aryl fluorides. baranlab.org
Transformations involving C-F bond activation often rely on transition-metal catalysts (e.g., palladium, nickel, rhodium) that can insert into the C-F bond or facilitate its cleavage through other mechanisms. This allows for the replacement of fluorine with other functional groups via cross-coupling reactions. For instance, under specific catalytic conditions, it might be possible to use this compound in a Suzuki-Miyaura coupling reaction, where the fluorine atom is replaced by an aryl, vinyl, or alkyl group derived from a boronic acid or ester. This type of transformation represents an advanced strategy for modifying fluorinated aromatic compounds.
Pathways for Cyclization and Annulation involving the Naphthalene Core
While specific literature detailing the cyclization of this compound is not extensively available, the inherent reactivity of its acetylnaphthalene framework suggests several potential intramolecular reaction pathways to form new rings. These reactions are fundamental in organic synthesis for building polycyclic systems.
One plausible pathway involves the functionalization of the acetyl group, for instance, through alpha-halogenation, followed by an intramolecular Friedel-Crafts type alkylation at the peri-position (C8) of the naphthalene ring. However, the presence of the fluorine atom at C3 may influence the regioselectivity of such cyclizations by altering the electron density of the naphthalene system.
Alternatively, the acetyl group can serve as a handle for condensation reactions to build a new ring. For example, condensation with a suitable reagent could form an enone, which could then undergo an intramolecular Michael addition or a Nazarov-type cyclization to create a five-membered ring fused to the naphthalene core, leading to indanone-like structures. beilstein-journals.org The success of such reactions often depends on the choice of catalyst and reaction conditions to overcome the energetic barriers of cyclization. beilstein-journals.org
A representative scheme for a potential cyclization is shown below:
| Starting Material | Reagent/Conditions | Potential Product Class | Reaction Type |
| This compound | 1. LDA, TMSCl2. Aldehyde3. Acid Catalyst | Fused Polycyclic Ketone | Aldol Condensation/Intramolecular Cyclization |
| This compound | 1. NBS2. Lewis Acid (e.g., AlCl₃) | Acenaphthenone derivative | α-Halogenation/Intramolecular Friedel-Crafts Alkylation |
This table is illustrative of potential, chemically reasonable pathways and does not represent experimentally verified results for this specific compound.
Catalytic Transformations and Derivatization
Catalysis offers a powerful toolkit for the precise and efficient modification of this compound. Both organocatalysis and transition-metal catalysis can be envisioned to functionalize the molecule in distinct ways.
Organocatalytic Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, presents numerous opportunities for the asymmetric functionalization of this compound. nih.govmdpi.com The ketone moiety is a prime target for such transformations.
For example, proline and its derivatives are well-known organocatalysts for α-functionalization reactions of ketones via an enamine intermediate. youtube.com This could enable the enantioselective introduction of various electrophiles (e.g., alkyl, amino, or chloro groups) at the carbon adjacent to the carbonyl group. Similarly, chiral Brønsted acids, such as phosphoric acids, could catalyze additions to the ketone or to derivatives thereof. mdpi.com
| Reaction Type | Organocatalyst | Potential Reagent | Potential Product |
| Asymmetric α-Amination | L-Proline | Diazodicarboxylate | Chiral α-amino ketone |
| Asymmetric Aldol Reaction | Chiral diamine | Aldehyde | Chiral β-hydroxy ketone |
| Michael Addition | Chiral Squaramide | Nitro-olefin | γ-Nitro ketone |
This table illustrates potential applications of established organocatalytic methods to this compound.
Transition-Metal Catalyzed Functionalizations (e.g., Suzuki-Miyaura coupling for further elaboration)
Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling C-C and C-heteroatom bond formations that are otherwise challenging. thieme-connect.de The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a prominent example. bohrium.comresearchgate.net
The this compound molecule does not possess a typical halide (Br, I) for standard Suzuki-Miyaura coupling. While C-F bond activation is an area of active research, it generally requires harsh conditions or specialized catalysts. researchgate.net A more feasible strategy would involve converting the acetyl group into a more reactive functional group like a triflate. Alternatively, the fluorine atom could potentially be replaced by a bromo or iodo group through a halogen exchange reaction, creating a suitable precursor for cross-coupling.
Assuming such a precursor, for instance, 1-(3-Bromonaphthalen-1-yl)ethanone, was synthesized, it could readily participate in Suzuki-Miyaura coupling to introduce a wide variety of aryl or vinyl substituents at the C3-position. This reaction is highly valued for its functional group tolerance and reliability. nih.govmdpi.com
A hypothetical reaction scheme based on a derivatized substrate is presented below:
Table: Representative Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Boronic Acid Partner | Catalyst/Base | Product |
| 1-(3-Bromo-naphthalen-1-yl)ethanone | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-(3-Phenylnaphthalen-1-yl)ethanone |
| 1-(3-Bromo-naphthalen-1-yl)ethanone | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₃PO₄ | 1-(3-(4-Methoxyphenyl)naphthalen-1-yl)ethanone |
| 1-(3-Bromo-naphthalen-1-yl)ethanone | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos / K₂CO₃ | 1-(3-(Thiophen-2-yl)naphthalen-1-yl)ethanone |
This table is a representative example of Suzuki-Miyaura reactions using a plausible bromo-analogue of the title compound to illustrate the synthetic potential.
Spectroscopic and Structural Elucidation of 1 3 Fluoronaphthalen 1 Yl Ethanone and Its Analogues
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. Specific bonds vibrate at characteristic frequencies, absorbing infrared radiation and leading to distinct bands in the FT-IR spectrum. For 1-(3-Fluoronaphthalen-1-yl)ethanone, the key absorptions are expected from the carbonyl group, the aromatic naphthalene (B1677914) ring, the carbon-fluorine bond, and the aliphatic methyl group.
The most prominent feature in the expected FT-IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. In a related analogue, 1-acetylnaphthalene, this band appears around 1680-1700 cm⁻¹. Conjugation with the naphthalene ring slightly lowers the frequency compared to a simple aliphatic ketone (typically 1715 cm⁻¹). chemicalbook.comnist.gov
The aromatic C-H stretching vibrations of the naphthalene ring are anticipated to appear at wavenumbers just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region. chemicalbook.com The C=C stretching vibrations within the aromatic ring system give rise to a series of absorptions in the 1400-1650 cm⁻¹ range. For naphthalene derivatives, characteristic peaks are often observed around 1590 cm⁻¹ and 1510 cm⁻¹. sigmaaldrich.com
The C-F stretching vibration for an aryl fluoride, such as in 1-fluoronaphthalene (B124137), typically produces a strong, characteristic band in the 1250-1120 cm⁻¹ region of the spectrum. nih.govnist.gov The aliphatic C-H stretching and bending vibrations from the acetyl methyl group are expected around 2925 cm⁻¹ and within the 1450-1350 cm⁻¹ range, respectively. sigmaaldrich.com
Table 1: Characteristic FT-IR Absorption Bands for Analogues of this compound
| Functional Group | Analogue Compound | Wavenumber (cm⁻¹) | Intensity | Reference |
| Carbonyl (C=O) Stretch | 2'-Acetonaphthone | ~1680 | Strong | spectrabase.com |
| Aromatic C-H Stretch | 1-Fluoronaphthalene | >3000 | Medium-Weak | nist.gov |
| Aromatic C=C Stretch | 1-Fluoronaphthalene | 1400-1650 | Medium-Strong | nih.govnist.gov |
| C-F Stretch | 1-Fluoronaphthalene | 1250-1120 | Strong | nih.govchemicalbook.com |
This table is generated based on data from analogue compounds to infer the spectral properties of this compound.
Raman spectroscopy provides information complementary to FT-IR. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Symmetrical, non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in the IR spectrum.
For this compound, the aromatic ring vibrations are expected to be particularly Raman active. The C=C stretching modes of the naphthalene ring, especially the symmetric "ring-breathing" mode, typically give rise to a very strong signal in the Raman spectrum, often observed around 1380 cm⁻¹ for naphthalene itself. nih.gov Other aromatic stretching and bending vibrations will also be present.
The carbonyl (C=O) stretch, while strong in the IR, is also observable in the Raman spectrum, though typically with weaker intensity. The C-F bond, due to its polarity, tends to be a weak Raman scatterer. The aliphatic C-H stretching and bending modes of the methyl group will also contribute to the Raman spectrum. researchgate.net
Table 2: Characteristic Raman Shifts for Analogues of this compound
| Functional Group/Vibration | Analogue Compound | Raman Shift (cm⁻¹) | Intensity | Reference |
| Aromatic Ring Breathing | 1-Acetylnaphthalene | ~1380 | Strong | nih.gov |
| Aromatic C-H Stretch | 1-Methylnaphthalene | ~3056 | Strong | researchgate.net |
| Carbonyl (C=O) Stretch | 1-Acetylnaphthalene | ~1685 | Medium | nih.gov |
This table is generated based on data from analogue compounds to infer the spectral properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and, in this case, ¹⁹F.
¹H NMR spectroscopy provides information about the number and chemical environment of protons in a molecule. For this compound, we expect signals in two main regions: the aromatic region for the naphthalene protons and the aliphatic region for the methyl protons.
The methyl protons of the acetyl group (–COCH₃) are expected to appear as a sharp singlet in the aliphatic region, typically around δ 2.7 ppm. This is consistent with the data for 1-acetylnaphthalene. chemicalbook.com
The six aromatic protons on the substituted naphthalene ring will appear in the downfield region, generally between δ 7.2 and δ 8.8 ppm. chemicalbook.com The exact chemical shifts and coupling patterns (splitting) are highly dependent on the positions of the fluoro and acetyl substituents. The fluorine atom will introduce additional complexity through heteronuclear coupling (J-coupling) to nearby protons. Protons ortho and meta to the fluorine atom will be split into doublets or multiplets, with typical coupling constants of a few Hertz (e.g., ³J_HF ≈ 5-10 Hz, ⁴J_HF ≈ 1-3 Hz). chemicalbook.com The acetyl group, being electron-withdrawing, will deshield the peri-proton (H-8), causing it to resonate at a particularly low field.
Table 3: ¹H NMR Spectral Data for Key Analogues
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) | Reference |
| 1-Acetylnaphthalene | -CH₃ | 2.65 | s | - | chemicalbook.com |
| Aromatic H | 7.38 - 8.76 | m | - | chemicalbook.com | |
| 1-Fluoronaphthalene | H-2 | 7.10 | m | J(H,F) = 10.7 | chemicalbook.com |
| H-3 | 7.56 | m | - | chemicalbook.com | |
| H-4 | 7.33 | m | J(H,F) = 5.4 | chemicalbook.com | |
| H-8 | 8.09 | m | - | chemicalbook.com |
This table presents data from analogue compounds to help interpret the spectrum of this compound. 's' denotes singlet, 'm' denotes multiplet.
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, twelve signals are expected: one for the methyl carbon, one for the carbonyl carbon, and ten for the naphthalene ring carbons.
The carbonyl carbon (C=O) is the most deshielded and will appear at the downfield end of the spectrum, likely above δ 200 ppm. The methyl carbon of the acetyl group will be found in the aliphatic region, typically around δ 25-30 ppm.
The ten aromatic carbons will resonate in the range of approximately δ 110-160 ppm. The carbon directly attached to the fluorine atom (C-3) will show a large one-bond C-F coupling constant (¹J_CF), typically in the range of 240-260 Hz, appearing as a doublet. Carbons at the ortho (C-2, C-4) and meta (C-10) positions will show smaller two-bond (²J_CF) and three-bond (³J_CF) couplings, respectively. The carbon bearing the acetyl group (C-1) and the other quaternary carbons will also have characteristic chemical shifts. chemicalbook.com
Table 4: ¹³C NMR Spectral Data for Key Analogues
| Compound | Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J_CF, Hz) | Reference |
| Naphthalene | C-1,4,5,8 | 128.1 | - | hmdb.ca |
| C-2,3,6,7 | 125.9 | - | hmdb.ca | |
| C-9,10 | 133.7 | - | hmdb.ca | |
| 1-Fluoronaphthalene | C-1 | 159.9 | ¹J ≈ 255 | chemicalbook.com |
| C-2 | 110.1 | ²J ≈ 21 | chemicalbook.com | |
| C-9 | 122.0 | ²J ≈ 16 | chemicalbook.com | |
| C-3 | 127.3 | ³J ≈ 8 | chemicalbook.com |
This table presents data from analogue compounds to help interpret the spectrum of this compound.
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org It provides information about the chemical environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule.
The chemical shift of this signal will be characteristic of an aryl fluoride. For comparison, the chemical shift of 1-fluoronaphthalene is approximately δ -122 ppm relative to CFCl₃. acs.orgspectrabase.com The presence of the electron-withdrawing acetyl group on the same ring system is expected to influence this chemical shift. The signal will likely be a complex multiplet due to couplings with the neighboring aromatic protons (H-2 and H-4).
Table 5: ¹⁹F NMR Chemical Shift for a Key Analogue
| Compound | Solvent | Chemical Shift (δ, ppm vs CFCl₃) | Reference |
| 1-Fluoronaphthalene | CDCl₃ | ~ -122 | acs.orgspectrabase.com |
| Aryl Fluorides (general) | - | -100 to -140 | ucsb.edu |
This table presents data from an analogue compound to help interpret the spectrum of this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule. wiley-vch.de Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information, which is crucial for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, the COSY spectrum would reveal correlations between adjacent aromatic protons on the naphthalene ring system. For instance, the proton at position 2 would show a cross-peak with the proton at position 4, and the proton at position 5 would show a correlation with the proton at position 6, and so on.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to a carbon atom. sdsu.edu This is a one-bond correlation (¹JCH) and is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, proton signals. For this compound, each protonated carbon on the naphthalene ring and the methyl group would exhibit a correlation to its corresponding proton(s) in the HSQC spectrum.
The following table illustrates the expected key HMBC correlations for this compound:
| Protons (¹H) | Correlated Carbons (¹³C) |
| Methyl Protons | Carbonyl Carbon, C1 |
| H2 | C1, C3, C4, C8a |
| H4 | C2, C3, C5, C8a |
| H5 | C4, C6, C7, C8a |
| H6 | C5, C7, C8 |
| H7 | C5, C6, C8, C8a |
| H8 | C1, C6, C7, C8a |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. miamioh.edu
For this compound (C₁₂H₉FO), the molecular weight is 200.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 200.
The fragmentation of acetophenone (B1666503) derivatives often involves α-cleavage, which is the breaking of the bond between the carbonyl group and the aromatic ring. miamioh.edu For this compound, a prominent fragmentation pathway would be the loss of the methyl radical (•CH₃) to form the [M - 15]⁺ ion, resulting in a peak at m/z 185. This acylium ion is resonance-stabilized.
Another characteristic fragmentation would be the loss of a neutral carbon monoxide (CO) molecule from the [M - 15]⁺ fragment, leading to a peak at m/z 157. The fragmentation of related halogenated phenylpropenoates has also been studied, revealing characteristic losses of the halogen atom. nih.gov
A summary of the expected major fragments for this compound in an EI mass spectrum is provided in the table below:
| m/z | Proposed Fragment |
| 200 | [C₁₂H₉FO]⁺˙ (Molecular Ion) |
| 185 | [C₁₁H₆FO]⁺ (Loss of •CH₃) |
| 157 | [C₁₀H₆F]⁺ (Loss of CO from m/z 185) |
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular architecture in the solid state.
While a specific crystal structure for this compound was not found in the search results, the general principles of X-ray crystallography would apply. A single crystal of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.
For this compound, X-ray crystallography would confirm the planarity of the naphthalene ring system and provide precise measurements of the C-C, C-H, C=O, and C-F bond lengths and the various bond angles within the molecule. It would also reveal the orientation of the acetyl group relative to the naphthalene ring and detail any intermolecular interactions, such as π-π stacking or hydrogen bonding, in the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. slideshare.netyoutube.comyoutube.com The resulting spectrum provides information about the electronic structure of the molecule, particularly the nature of its conjugated systems.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the naphthalene chromophore. Naphthalene itself exhibits strong absorption bands. The presence of the acetyl and fluoro substituents will influence the positions and intensities of these bands.
Generally, aromatic ketones display two main types of absorption bands:
π → π* transitions: These are typically intense absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. For naphthalenes, these bands often appear at shorter wavelengths.
n → π* transitions: These are weaker absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital of the carbonyl group and the aromatic ring. These transitions occur at longer wavelengths.
For a related compound, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, the experimental UV-Vis spectrum was obtained in dimethyl sulfoxide. nih.gov The absorption spectra of some organometallic complexes also show weak bands between 251 and 253 nm and more intense lower energy bands in the range of 343-364 nm. researchgate.net
The expected UV-Vis absorption data for this compound, based on typical values for similar aromatic ketones, are summarized below:
| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |
| π → π | ~250-280 | High |
| π → π | ~310-330 | Moderate |
| n → π* | ~340-360 | Low |
Computational and Theoretical Investigations of 1 3 Fluoronaphthalen 1 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties through the principles of quantum mechanics. For a molecule such as 1-(3-Fluoronaphthalen-1-yl)ethanone, these calculations can elucidate its electronic behavior and predict its spectroscopic signatures.
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. rsc.org It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. aps.org DFT calculations can determine the optimized molecular geometry, charge distribution, and other key electronic properties.
The Molecular Electrostatic Potential (MEP) is another valuable property derived from DFT calculations. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For aromatic ketones, the MEP typically shows a negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, while positive potentials are often located around the hydrogen atoms. dntb.gov.uanih.gov
Table 1: Illustrative Electronic Properties Calculated with DFT for an Analogous Naphthalene (B1677914) Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.7 eV |
| HOMO-LUMO Gap | 3.8 eV |
| Dipole Moment | 3.5 D |
Note: Data is illustrative and based on typical values for similar aromatic ketones.
Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which is crucial for structural elucidation. nih.govrsc.orgnih.gov DFT can be used to compute vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Vibrational Frequencies: Theoretical vibrational analysis involves calculating the harmonic frequencies of the molecule's normal modes of vibration. wisc.edu These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a better match with experimental spectra. nih.gov For example, in the analysis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations identified the characteristic C=O stretching vibration at 1649 cm⁻¹, which correlated well with the experimental FT-IR peak at 1654 cm⁻¹. nih.gov Similar calculations for this compound would predict the frequencies for key functional groups, such as the C=O stretch of the ethanone (B97240) group (typically 1600-1850 cm⁻¹), C-F stretching, and various vibrations associated with the naphthalene ring. nih.govnih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). nih.govijcce.ac.ir The predicted shifts are compared to experimental data to confirm the molecular structure. nih.gov For organofluorine compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable. worktribe.com Computational studies have demonstrated that methods like oB97XD/aug-cc-pvdz can predict ¹⁹F shifts with a root mean square error of around 3.57 ppm, aiding in structural and mechanistic studies. worktribe.com For this compound, theoretical calculations would provide predicted ¹H, ¹³C, and ¹⁹F NMR spectra, helping to assign the signals observed in experimental analysis.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for an Analogous Aromatic Ketone
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| C-H Stretch (Aromatic) | 3071 | 3078 | Naphthalene Ring |
| C=O Stretch | 1654 | 1649 | Acetyl Group |
| C-C Stretch | 1576 | 1574 | Naphthalene Ring |
| C-H In-plane bend | 1146 | 1144 | Naphthalene Ring |
Note: Data adapted from a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone to illustrate the method. nih.gov
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. unesp.brlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com
The HOMO-LUMO energy gap (ΔE) is a critical reactivity descriptor. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com In a study of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the HOMO-LUMO gap was calculated to be 3.765 eV, providing a measure of its electronic stability and reactivity. nih.gov For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring system, while the LUMO would likely be centered on the acetyl group and the aromatic rings.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2
Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2
Electrophilicity Index (ω): ω = μ² / (2η)
These descriptors provide a quantitative measure of the molecule's stability and reactivity profile. mdpi.com
Mechanistic Studies through Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, providing details that are often inaccessible through experimental means alone.
By mapping the potential energy surface (PES) of a reaction, computational chemistry can identify the most probable reaction pathways. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate.
For reactions involving compounds like this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to model the step-by-step mechanism. For example, in the study of 1,3-dipolar cycloaddition reactions of nitrilimines, DFT calculations were used to examine the potential energy surfaces of different pathways, revealing that the reaction proceeds through an initial carbene-like approach followed by a bifurcation to the final product. researchgate.net This level of detail helps in understanding reaction selectivity and kinetics. Computational studies on the synthesis of active pharmaceutical ingredients have also successfully elucidated reaction mechanisms under different conditions. rsc.org
Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface are located, an energy profile for the reaction can be constructed. This profile plots the relative energies of the species along the reaction coordinate, with the energy difference between the reactants and the transition state defining the activation energy barrier (Ea).
The activation energy is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction. By comparing the activation energies of competing pathways, chemists can predict which product is likely to form under kinetic control. For example, computational studies on the decomposition of 2,3-diacetoxy-1,4-dinitrobutane involved calculating the thermodynamic properties for all possible reaction pathways to understand the elimination process. mdpi.com Similarly, analyzing the transformations of this compound would involve calculating the energy barriers for potential reactions, providing a quantitative understanding of its reactivity and product formation.
Conformational Analysis and Intramolecular Interactions
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgyoutube.comchemistrysteps.com For this compound, the key conformational flexibility arises from the rotation of the acetyl group relative to the naphthalene ring.
The orientation of the acetyl group is defined by the dihedral angle between the plane of the naphthalene ring and the plane of the acetyl group. Two primary planar conformers are expected: one where the carbonyl oxygen is pointing away from the C2 position of the naphthalene ring, and another where it is pointing towards it. The relative stability of these conformers is dictated by a balance of steric and electronic effects.
Key Intramolecular Interactions:
Steric Hindrance: The primary steric interaction would be between the acetyl group's methyl and carbonyl oxygen atoms and the hydrogen atom at the peri position (C8) of the naphthalene ring. This interaction likely forces the acetyl group out of perfect planarity with the naphthalene ring to relieve strain.
Electronic Effects: The fluorine atom at the C3 position is a strong electron-withdrawing group. This can influence the electron density of the naphthalene ring and the acetyl group, potentially affecting the rotational barrier of the C(naphthyl)-C(acetyl) bond.
Intramolecular Hydrogen Bonding: While not a classic hydrogen bond, weak C-H···O or C-H···F interactions might occur between the acetyl protons and the fluorine atom, or between a naphthalene proton and the carbonyl oxygen, further influencing conformational preference. Studies on similar o-acetylnaphthol isomers have investigated the energetics of intramolecular hydrogen bonds. nih.gov
Dipole-Dipole Interactions: The carbonyl group and the C-F bond both possess significant dipole moments. The relative orientation of these dipoles in different conformers will affect their electrostatic stability.
Expected Conformational Preferences:
Based on studies of related 1-acetylnaphthalene systems, it is probable that the lowest energy conformation of this compound is one where the acetyl group is slightly twisted out of the plane of the naphthalene ring to minimize steric repulsion with the C8-hydrogen. The presence of the fluorine at C3 could modulate the precise angle of this twist. The electron-withdrawing nature of fluorine can also impact the stability of the hydrate (B1144303) form of the ketone, although this is more relevant in aqueous environments. nih.gov
Table 1: Predicted Key Structural Parameters and Interactions for this compound Conformers
| Parameter | Description | Expected Influence on Conformation |
| Dihedral Angle (C2-C1-C=O) | The angle of rotation of the acetyl group relative to the naphthalene ring. | Determines the overall shape and steric profile of the molecule. |
| Steric Repulsion | Repulsion between the acetyl group and the peri-hydrogen (H8). | Likely forces the acetyl group to be non-planar with the ring. |
| Electronic Effects | Electron-withdrawing effect of the fluorine atom at C3. | Modulates the rotational energy barrier and electron distribution. |
| Weak H-Bonds | Potential C-H···O and C-H···F interactions. | May provide minor stabilization to specific rotational conformers. |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govyoutube.com An MD simulation for this compound would provide insights into its flexibility, conformational transitions, and interactions with a solvent environment.
Simulating the Dynamic Behavior:
An MD simulation would typically involve placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculating the forces between atoms using a force field. The simulation would then solve Newton's equations of motion to track the trajectory of each atom over a period of time, often on the scale of nanoseconds to microseconds.
Insights from Potential MD Simulations:
Conformational Dynamics: MD simulations would reveal the frequency and timescale of rotations around the C(naphthyl)-C(acetyl) bond. This would show whether the molecule is rigid or if it rapidly interconverts between different conformations at a given temperature.
Solvent Effects: The simulation would illustrate how solvent molecules arrange themselves around the solute and how they affect conformational preferences. For instance, polar solvents might stabilize conformers with larger dipole moments.
Interaction Analysis: The trajectories from MD simulations can be analyzed to quantify the strength and lifetime of intramolecular interactions, providing a more detailed picture than static calculations alone. nih.gov Reactive force fields like ReaxFF have been used to simulate the reactive dynamics of naphthalene at high temperatures, though this is more relevant to carbonization processes than conformational dynamics under normal conditions. researchgate.net
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Example Value/Choice | Purpose |
| Force Field | AMBER, CHARMM, or OPLS | Defines the potential energy function for interatomic interactions. |
| Solvent Model | TIP3P or SPC/E (for water) | Explicitly models the surrounding solvent molecules. |
| System Size | ~5000 atoms (solute + solvent) | Ensures the solute does not interact with its periodic images. |
| Temperature | 300 K | Simulates behavior at room temperature. |
| Pressure | 1 atm | Simulates behavior at standard pressure. |
| Simulation Time | 100 ns | Allows for sampling of significant conformational changes. |
By applying these computational techniques, a detailed understanding of the structure-dynamic relationships of this compound can be achieved, providing a foundation for predicting its chemical behavior and interactions in various environments.
An exploration into the chemical derivatization of this compound reveals a landscape rich with possibilities for creating novel molecular architectures. The strategic modification of this compound, both at its ethanone side chain and its fluoronaphthalene core, opens avenues for the development of complex molecules with potentially unique properties. This article delves into the synthetic methodologies available for the chemical exploration of this compound, focusing on the expansion of its carbon framework, the introduction of diverse functionalities, and the construction of intricate polycyclic and chiral systems.
Future Research Directions for Fluorinated Naphthalene Ketones
Development of Highly Efficient and Sustainable Synthetic Methodologies
A primary objective for future research is the creation of more efficient, economical, and environmentally benign methods for synthesizing fluorinated naphthalene (B1677914) ketones. While general methods for producing fluorinated ketones exist, tailored approaches are needed for specific isomers like 1-(3-Fluoronaphthalen-1-yl)ethanone.
Current synthetic strategies for fluorinated ketones often involve electrophilic fluorination using reagents like Selectfluor® or the use of fluorinated building blocks. sapub.org However, these methods can face challenges, including issues with regioselectivity and the need for harsh reaction conditions. Research has shown that the reactivity of ketones with fluorinating agents can be heavily influenced by steric and electronic factors, sometimes leading to a lack of reaction or the formation of multiple fluorinated products. sapub.org
Future methodologies could focus on:
Electrochemical Synthesis: Recent advancements have demonstrated the electrochemical synthesis of fluorinated ketones from enol acetates and perfluoroalkyl sulfinates. acs.orgnih.gov This technique offers a sustainable alternative by avoiding harsh reagents and operating under constant current conditions. nih.gov Adapting this method for naphthalene-based enol acetates could provide a direct and controlled route to compounds like this compound.
One-Pot Reactions: The development of one-pot synthesis procedures, which combine multiple reaction steps without isolating intermediates, can significantly improve efficiency. rsc.org Designing a one-pot process starting from readily available precursors like 1-naphthylamine (B1663977) could streamline the production of the target molecule. google.comchemicalbook.com
Catalytic C-H Functionalization: Direct, late-stage C-H fluorination of a pre-formed acetylnaphthalene scaffold is a highly attractive but challenging goal. Research into transition-metal catalysis, potentially using nickel or palladium, could lead to breakthroughs in selectively introducing fluorine at the desired position on the naphthalene ring. acs.org
| Synthetic Approach | Potential Advantages | Key Challenges |
| Electrochemical Synthesis | High efficiency, mild conditions, sustainability. acs.orgnih.gov | Substrate scope for naphthalene systems needs investigation. |
| One-Pot Reactions | Reduced waste, time, and resource efficiency. rsc.org | Compatibility of sequential reaction conditions. |
| Catalytic C-H Functionalization | Atom economy, late-stage modification. acs.org | Achieving high regioselectivity on the naphthalene core. |
Deeper Understanding of Fluorine's Influence on Reaction Selectivity and Mechanism
The fluorine atom at the C-3 position of this compound is expected to profoundly influence its chemical behavior. A deeper mechanistic understanding of this influence is crucial for predicting and controlling its reactivity.
Fluorine's high electronegativity can dramatically alter the electronic properties of the aromatic system and the reactivity of the adjacent ketone group. beilstein-journals.org Studies on α-fluoroketones have revealed that fluorine's effect is not merely inductive; stereoelectronic factors and conformational preferences play a significant role. beilstein-journals.orgnih.gov For instance, contrary to what might be expected from simple electronegativity arguments, some α-fluoro ketones exhibit lower reactivity toward nucleophiles than their chloro or bromo counterparts. beilstein-journals.org This has been attributed to the high energy barrier required to achieve the ideal orbital overlap for the reaction. beilstein-journals.orgnih.gov
Future research should investigate:
Keto-Enol Tautomerism: The stability of the enol tautomer is critical for many reactions at the α-position of the ketone. The electron-withdrawing nature of the fluorinated naphthalene ring will affect the acidity of the α-protons and the equilibrium between the keto and enol forms. Understanding this equilibrium is key to controlling reactions like α-halogenation or alkylation. sapub.org
Regioselectivity in Electrophilic Aromatic Substitution: The fluorine atom and the acetyl group will direct incoming electrophiles to specific positions on the naphthalene ring. Systematic studies are needed to map the directing effects of this unique substitution pattern.
Nucleophilic Addition to the Carbonyl Group: The reactivity of the carbonyl carbon towards nucleophiles will be enhanced by the inductive effect of the fluorinated ring system. Quantitative studies comparing the reactivity of this compound to its non-fluorinated analog would provide valuable insight into the magnitude of this electronic activation. rsc.org
Exploration of Novel Materials Science Applications and Advanced Electronic Materials
Fluorinated aromatic compounds are highly sought after in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. ontosight.ai The combination of the rigid naphthalene core and the polar C-F bond in this compound makes it an attractive building block for advanced materials.
Research has already shown that fluorinated naphthalene-based polymers, such as poly(arylene ether ketone)s (PAEKs), exhibit excellent thermal stability and low dielectric constants, making them suitable for applications in microelectronics. psu.eduresearchgate.net Furthermore, core-fluorinated naphthalene diimides have been successfully employed as n-type semiconductors in organic field-effect transistors (OFETs). nih.gov
Future applications to be explored could include:
High-Performance Polymers: Using this compound as a monomer or a precursor to a monomer for polymerization could yield novel fluorinated PAEKs or polyimides with enhanced properties, such as improved solubility, processability, and lower dielectric constants for next-generation integrated circuits. researchgate.net
Organic Electronics: The electron-deficient nature of the fluorinated naphthalene ring makes this ketone a candidate for creating electron-transporting (n-type) or ambipolar materials for organic electronics. nih.govresearchgate.net
Liquid Crystals: The rigid, planar structure of the naphthalene core combined with the dipole introduced by the fluorine and ketone groups suggests that derivatives of this compound could exhibit liquid crystalline properties.
| Material Class | Potential Application | Key Property Conferred by Fluorinated Naphthalene |
| Poly(arylene ether ketone)s (PAEKs) | Interlayer dielectrics, fuel cell membranes. psu.eduresearchgate.net | Low dielectric constant, high thermal stability. researchgate.net |
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs). nih.gov | Enhanced electron transport (n-type character). nih.gov |
| Fluoropolymers | Chemically resistant coatings. ontosight.ai | Chemical inertness, low surface energy. ontosight.ai |
Integration of Predictive Computational Chemistry with Experimental Synthesis for Rational Design
The synergy between computational modeling and experimental work is a powerful paradigm for accelerating chemical research. Applying computational chemistry to the study of this compound and related systems can provide deep insights and guide experimental efforts, saving time and resources.
Computational methods like Density Functional Theory (DFT) have been effectively used to predict the conformational preferences and reactivity of fluorinated ketones. beilstein-journals.orgnih.gov These models can calculate the energy profiles of reaction pathways and help explain unexpected experimental outcomes. acs.org For materials science, computational tools can predict key properties like electronic band gaps, charge mobility, and dielectric constants before a single molecule is synthesized. nih.govresearchgate.net
Future integrated research should focus on:
Reaction Mechanism and Selectivity Prediction: Using DFT to model proposed synthetic routes can help identify the most promising reaction conditions and predict the regioselectivity of fluorination or other functionalization reactions. acs.org
Rational Design of Materials: Computational screening of virtual libraries of polymers derived from this compound can identify candidates with optimal properties for specific applications, such as advanced electronic materials. nih.gov
Understanding Non-Covalent Interactions: The fluorine atom can participate in unique non-covalent interactions, such as halogen bonding, which can influence crystal packing and material properties. Computational studies can elucidate these subtle but important interactions. nih.gov
This integrated approach allows for a "design-build-test-learn" cycle where computational predictions guide experimental work, and the results, in turn, refine the computational models, leading to a more rapid and rational development of new chemistry and materials.
Q & A
Q. What are the common synthetic routes for 1-(3-Fluoronaphthalen-1-yl)ethanone, and how do reaction conditions influence yield?
The synthesis typically employs Friedel-Crafts acylation , where 3-fluoronaphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key factors include:
- Temperature : Optimal yields (70–85%) are achieved at 0–5°C to minimize side reactions like polyacylation .
- Solvent : Dichloromethane or nitrobenzene enhances electrophilic substitution by stabilizing the acylium ion.
- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ ensures complete activation of the acylating agent.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Distinct signals for the acetyl group (δ ~2.6 ppm for CH₃, 200–210 ppm for carbonyl carbon) and fluorine-induced splitting in aromatic protons .
- UV-Vis : Absorptions at λmax ~245 nm (naphthalene π→π*) and ~310 nm (carbonyl n→π*) confirm conjugation .
- Mass Spectrometry : Molecular ion peak at m/z 188 ([M]⁺) and fragment peaks at m/z 145 (loss of COCH₃) .
Q. How does fluorination at the naphthalene 3-position affect the compound’s electronic properties?
Fluorine’s electron-withdrawing effect increases the aromatic ring’s electrophilicity , enhancing reactivity in nucleophilic substitutions. Computational studies (DFT) show a 0.15 eV increase in HOMO-LUMO gap compared to non-fluorinated analogs, reducing polarizability .
Advanced Research Questions
Q. How can crystallographic challenges in resolving this compound be addressed?
- SHELX refinement : Use SHELXL-2018 for high-resolution data (d-spacing < 1.0 Å) to model fluorine’s anisotropic displacement parameters. For twinned crystals, apply the TWINROTMAT command in SHELXTL to refine twin laws .
- Data collection : Synchrotron radiation (λ = 0.7 Å) improves anomalous dispersion for fluorine atom localization .
Q. What are the mechanistic implications of competing reaction pathways during functionalization?
In nucleophilic aromatic substitution (SNAr) , the fluorine substituent directs incoming nucleophiles (e.g., amines) to the 1- and 4-positions of the naphthalene ring. Kinetic studies reveal:
- Activation energy : 65–75 kJ/mol for SNAr at 25°C in DMF.
- Byproduct formation : Competing ipso-substitution (10–15% yield) occurs under excess nucleophile conditions, requiring quenching with acetic acid .
Q. How do solvent and substituents influence the compound’s redox behavior in electrochemical studies?
- Cyclic voltammetry in acetonitrile shows irreversible oxidation at +1.2 V (vs. Ag/AgCl) due to naphthalene ring oxidation.
- Electron-withdrawing groups (e.g., -NO₂) shift oxidation potentials by +0.3 V, while electron-donating groups (e.g., -OCH₃) reduce them by -0.2 V .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points (MPs) for this compound?
Reported MPs range from 92–96°C due to:
Q. Why do computational models and experimental dipole moments diverge?
DFT calculations (B3LYP/6-311+G(d,p)) predict a dipole moment of 2.8 Debye, while experimental values (dielectric constant method) average 3.1 Debye. This arises from:
- Solvent effects : Polar solvents (ε > 20) amplify dipole interactions by 10–15% .
- Vibrational contributions : Neglect of low-frequency modes in gas-phase models introduces ~0.2 Debye error .
Methodological Best Practices
Q. What protocols mitigate toxicity risks during handling?
Q. How can reaction yields be optimized for scale-up without chromatography?
- Liquid-liquid extraction : Partition crude product between ethyl acetate and 5% HCl to remove unreacted naphthalene.
- Crystallization : Use a 1:4 ethanol/hexane mixture for 85% recovery of pure product (>98% by GC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
